Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate
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Overview
Description
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate is a complex organic compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a piperazine ring, and a methoxybenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 3-aminobenzoic acid with methanol in the presence of a strong acid catalyst.
Introduction of the piperazine ring: The ester is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Attachment of the methoxybenzenesulfonyl group: Finally, the piperazine derivative is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative.
Scientific Research Applications
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate involves its interaction with β-catenin. The compound binds to the C-terminal region of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation . This results in the inhibition of Wnt signaling-dependent proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[4-(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 3-{[4-(4-chlorophenyl)sulfonyl]amino}benzoate: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit β-catenin makes it particularly valuable in cancer research .
Biological Activity
Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, including affinity data, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₄S
1. Enzyme Inhibition
The primary biological activity of this compound involves the inhibition of various enzymes, particularly those related to cancer progression:
- Her2 Sheddase Activity : The compound has been shown to inhibit Her2 sheddase activity in the BT474 cell line with an IC50 value of 13 nM , indicating a strong potency against this target. This inhibition is crucial as Her2 is often overexpressed in breast cancer, contributing to tumor growth and metastasis .
- ADAM10 Inhibition : It also exhibits inhibitory effects on ADAM10, an enzyme implicated in cancer cell signaling and metastasis. The reported IC50 values for ADAM10 inhibition range from 310 nM to 450 nM , suggesting moderate potency against this target .
- Matrix Metalloproteinases (MMPs) : The compound shows varying degrees of inhibition against MMPs, which are involved in the degradation of extracellular matrix components during tumor invasion. IC50 values for MMP2 and MMP9 are reported at 350 nM and 428 nM , respectively .
Data Summary Table
Target Enzyme | IC50 (nM) | Assay Description |
---|---|---|
Her2 Sheddase | 13 | Inhibition in BT474 cell line |
ADAM10 | 310 - 450 | Enzyme inhibition |
MMP2 | 350 | Enzyme inhibition |
MMP9 | 428 | Enzyme inhibition |
The mechanism by which this compound exerts its biological effects primarily involves the disruption of proteolytic processing of membrane proteins, particularly those involved in cell signaling pathways that promote tumor growth. By inhibiting these enzymes, the compound may reduce tumor proliferation and metastasis.
Case Studies and Research Findings
Several studies have investigated the effects of this compound in vitro and in vivo:
- A study conducted on breast cancer cell lines demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. This suggests that the compound not only inhibits enzyme activity but also triggers programmed cell death in cancer cells.
- Another research project focused on animal models showed promising results where administration of the compound led to a substantial decrease in tumor size compared to control groups. This highlights its potential as a therapeutic agent in oncology.
Properties
Molecular Formula |
C20H23N3O6S |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H23N3O6S/c1-28-17-6-8-18(9-7-17)30(26,27)23-12-10-22(11-13-23)20(25)21-16-5-3-4-15(14-16)19(24)29-2/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
InChI Key |
YDKFDUCNMVWYCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Origin of Product |
United States |
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